2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic derivative featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:
- A triazolo[4,3-b]pyridazine moiety fused to an azetidine (4-membered saturated ring) at the 6-position.
- A methylamino substituent at the 2-position of the pyrido-pyrimidinone scaffold.
Properties
IUPAC Name |
2-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c1-12-20-21-15-6-7-16(22-26(12)15)24-10-13(11-24)23(2)17-9-18(27)25-8-4-3-5-14(25)19-17/h3-9,13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOQJXRMVPSDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole structure have been known to interact with a variety of enzymes and receptors. For instance, some triazole derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions.
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds and dipole interactions with biological receptors. This allows them to bind readily in the biological system and exhibit versatile biological activities.
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Pharmacokinetics
The optimization of similar compounds has focused on improving selectivity while improving physical and pharmacokinetic properties, notably co-optimization of permeability and metabolic stability.
Biological Activity
The compound 2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrido[1,2-a]pyrimidin-4-one core
- Triazolo[4,3-b]pyridazine moiety
- Azetidine ring linked to a methyl group
The molecular formula is , and its molecular weight is approximately 342.41 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Studies have shown that the compound inhibits various kinases involved in cancer progression:
- It has been reported to inhibit the activity of c-Met kinase , which plays a critical role in cell signaling pathways related to cancer metastasis and proliferation .
- In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. Specific tests showed effectiveness against Staphylococcus aureus and Escherichia coli .
- The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Preliminary studies suggest anti-inflammatory potential:
- The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This activity could position it as a candidate for treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : By inhibiting kinases such as c-Met and possibly others like VEGFRs (vascular endothelial growth factor receptors), the compound disrupts signaling pathways essential for tumor growth and angiogenesis .
- Antimicrobial Mechanism : The interaction with bacterial enzymes may prevent replication and survival of pathogens .
Case Studies
Several studies have explored the pharmacological profiles of similar compounds within the same class:
- Study on Antitumor Activity : A series of derivatives were synthesized and tested against various cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong antitumor potential .
- Antimicrobial Evaluation : In a comparative study, derivatives based on the triazolo-pyridazine framework were tested against standard microbial strains. Results indicated that modifications at specific positions enhanced antimicrobial activity significantly .
- Inflammation Model Studies : Animal models treated with the compound showed reduced inflammation markers compared to control groups, supporting its potential application in inflammatory disorders .
Comparison with Similar Compounds
Structural Analogues with Varying Core Scaffolds
(a) Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2 in ) share a pyrimidine core but lack the pyrido[1,2-a]pyrimidinone ring. Instead, they incorporate pyrazole rings, which may reduce planarity and alter π-π stacking interactions compared to the target compound. Isomerization observed in pyrazolo-triazolo-pyrimidines (e.g., compounds 6–9 in ) suggests lower stability than the target’s rigid triazolo-pyridazine system .
(b) Pyrrolo-Thiazolo-Pyrimidine Derivatives
describes 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines , which feature a fused pyrrolo-thiazolo-pyrimidine core. These compounds exhibit bulkier aromatic substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) that increase lipophilicity but may hinder blood-brain barrier penetration compared to the target’s azetidine substituent .
Analogues with Modified Substituents
(a) Piperidine/Piperazine-Substituted Derivatives
lists 4H-pyrido[1,2-a]pyrimidin-4-ones with piperidin-4-yl , 1-methylpiperidin-4-yl , or piperazin-1-yl substituents. For example:
(b) Thiazolidinone-Substituted Analogues
details 2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 361996-23-8). The thiazolidinone group introduces hydrogen-bonding capability and sulfur atoms, which may enhance metal coordination but reduce metabolic stability compared to the target’s triazolo-pyridazine system .
Key Data Table
Research Findings and Implications
- Stability : The target compound’s triazolo-pyridazine system likely resists isomerization, unlike pyrazolo-triazolo-pyrimidines (), enhancing its pharmacokinetic profile .
- Binding Affinity : Azetidine’s smaller ring size may improve target engagement compared to bulkier piperidine derivatives () .
- Solubility: The absence of polar groups (e.g., thiazolidinone in ) suggests moderate aqueous solubility, which could be optimized via prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
